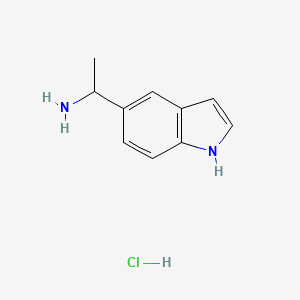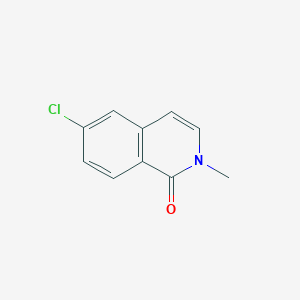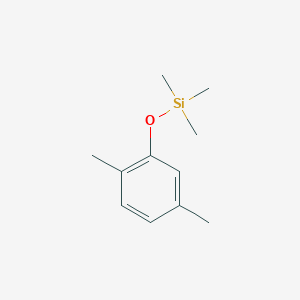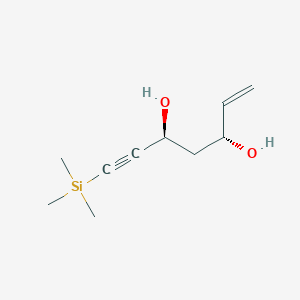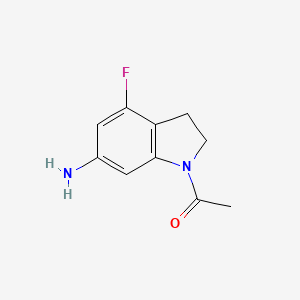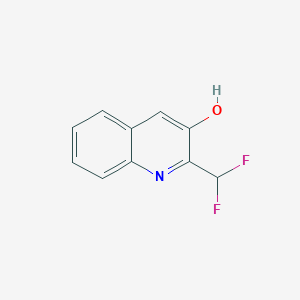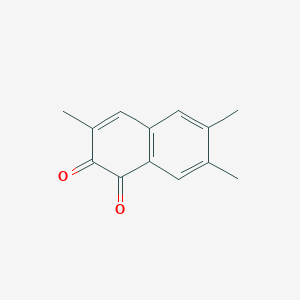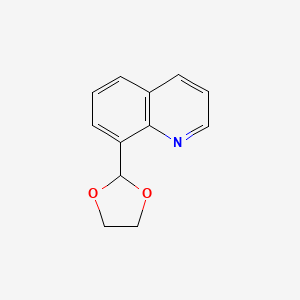
8-(1,3-Dioxolan-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system fused with a 1,3-dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Dioxolan-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with 1,3-dioxolane in the presence of a catalyst such as piperidine or pyridine . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Catalysts such as triethylamine or sodium hydroxide are often employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(1,3-Dioxolan-2-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Phenylacetylene, palladium chloride
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
8-(1,3-Dioxolan-2-yl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(1,3-Dioxolan-2-yl)quinoline involves its interaction with various molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cellular metabolism, thereby exerting its antiparasitic and anticancer effects.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, making it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
8-(1,3-Dioxolan-2-yl)quinoline can be compared with other quinoline derivatives:
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
8-(1,3-dioxolan-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-6,12H,7-8H2 |
InChI-Schlüssel |
LYJRUEHWVFFOKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
